7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique molecular structure and halogenated substituents. This compound belongs to the class of azabicyclic compounds, which are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The molecular formula for 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane is , indicating the presence of two chlorine atoms, one methyl group, and a nitrogen atom within a bicyclic framework.
This compound is classified as an azabicyclic amine, specifically belonging to the bicyclo[4.1.0]heptane family. Its classification is significant in understanding its reactivity and interactions with biological systems.
The synthesis of 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane typically involves several key steps:
A common synthetic route involves treating cyclohexene with chloroform and sodium hydroxide under controlled temperature conditions (typically at 0 °C) followed by gradual heating to facilitate the reaction . The workup process includes extraction and purification steps such as distillation and chromatography to isolate the desired product.
The molecular structure of 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane features:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.07 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions:
Common reagents for these reactions include sodium hydroxide for substitution and lithium aluminum hydride for reduction processes . The choice of reaction conditions significantly influences the yield and purity of the products formed.
The mechanism of action for 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane is primarily related to its interaction with specific biological targets:
This interaction profile makes it a candidate for further research in pharmacology and medicinal chemistry .
While specific physical properties such as melting point and boiling point are not universally documented, compounds within this class typically exhibit moderate volatility and solubility in organic solvents.
Key chemical properties include:
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Rigid bicyclic frameworks serve as privileged scaffolds in medicinal chemistry due to their ability to pre-organize pharmacophores in three-dimensional space. The 3-azabicyclo[4.1.0]heptane core represents a synthetically challenging yet pharmacologically valuable structure characterized by:
Table 1: Key Azabicyclo[4.1.0]heptane Derivatives in Pharmacological Research
| Compound | Biological Target | Key Structural Features | Pharmacological Activity |
|---|---|---|---|
| 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane | iNOS | gem-Dichloro, C6-methyl | Selective iNOS inhibition (IC₅₀ = 42 nM) [3] |
| 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl] derivative | SERT/NET/DAT | Aryl extension, methoxymethyl | Triple reuptake inhibition (SERT Kᵢ = 8.3 nM) |
| 2-Azabicyclo[4.1.0]heptan-3-imines | Muscarinic (M₄) receptor | Imine functionality | Allosteric modulation [4] |
| 6-Methyl-3,6-diazabicyclo[3.1.1]heptane | Undisclosed CNS targets | Diazabicyclic core | Neurological applications [8] |
The strategic incorporation of the 3-azabicyclo[4.1.0]heptane scaffold has enabled breakthroughs across multiple therapeutic domains:
iNOS Selective Inhibition: Anti-inflammatory applications exploit the scaffold's ability to occupy the hydrophobic pocket of inducible nitric oxide synthase. The (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine stereoisomer demonstrates 8-fold greater iNOS selectivity over eNOS due to optimal spatial positioning of the chloro and methyl substituents [3]. Molecular docking studies reveal the protonated nitrogen forms salt bridges with Glu371 while the gem-dichloro group fills a subpocket lined with hydrophobic residues.
CNS Drug Development: The scaffold's capacity to cross the blood-brain barrier enables CNS targeting. 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane functions as a potent triple reuptake inhibitor (SERT Kᵢ = 8.3 nM; NET Kᵢ = 15 nM; DAT Kᵢ = 32 nM) with demonstrated in vivo efficacy in depression models. The bicyclic core provides optimal spatial separation between the aryl pharmacophore and amine functionality while maintaining logD ~2.5 for blood-brain barrier penetration .
Receptor Modulation: Patent applications disclose 3-azabicyclo[4.1.0]heptane derivatives as allosteric modulators of muscarinic M₄ receptors, showing promise for schizophrenia and Alzheimer's treatment. The constrained geometry enables selective interaction with extracellular receptor domains inaccessible to conventional ligands [4].
Synthetic Versatility: The strained cyclopropane ring undergoes regioselective ring-opening reactions, enabling diversification at multiple positions. Recent advances in biocatalytic cyclopropanation using engineered P450 enzymes (e.g., 65% yield, >98% ee) have improved synthetic access to enantiopure intermediates [3].
Strategic decoration of the bicyclic core with halogen and alkyl groups dramatically modulates pharmacological properties:
Metabolic stabilization through blockade of oxidative metabolism at C7 (t₁/₂ increased 3-fold versus des-chloro analog)
Steric Optimization via C6-Methylation:
Table 2: Molecular Properties of 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
| Property | Value | Source | Analytical Method |
|---|---|---|---|
| Molecular Formula | C₇H₁₂Cl₃N | [2] | High-resolution MS |
| Molecular Weight | 216.5 g/mol | [2] | - |
| Purity | ≥95% | [2] | HPLC-UV (220 nm) |
| Salt Form | Hydrochloride | [1] [2] | Titration |
| Storage Conditions | +4°C (desiccated) | [1] | - |
| Appearance | White crystalline powder | [2] | Visual inspection |
| CAS Registry Number | 1803584-25-9 | [1] [2] | - |
The synergistic bioactivity enhancement from combined halogenation and methylation is exemplified in comparative SAR studies: Removal of either the gem-dichloro or C6-methyl group from the bicyclic scaffold reduced iNOS inhibition by 35-fold and 12-fold, respectively, confirming their complementary roles in target engagement [3]. Similarly, in triple reuptake inhibitors, the methyl group improved oral bioavailability from 22% to 68% in rat models by reducing first-pass metabolism . These targeted modifications transform the core scaffold from a structural curiosity to a pharmacologically optimized platform ready for advanced development.
Compounds Referenced in Article
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8